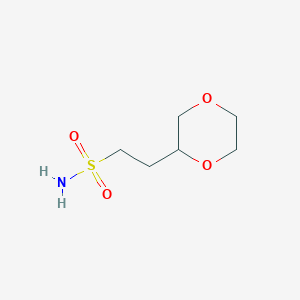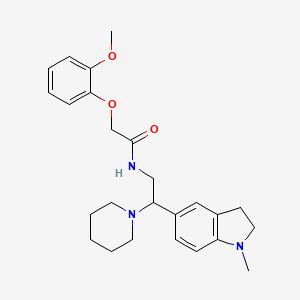![molecular formula C21H19F2N5O3 B2531081 7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-57-8](/img/structure/B2531081.png)
7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a heterocyclic compound with the molecular formula C14H13F2N5O2 . It is also known by other synonyms such as 881470-96-8, 7- (4- (difluoromethoxy)phenyl)-5-methyl-4,7-dihydro- [1,2,4]triazolo [1,5-a]pyrimidine-6-carboxamide .
Synthesis Analysis
The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .Molecular Structure Analysis
The molecular weight of the compound is 321.28 g/mol . The InChIKey of the compound is LCMKRSYKXUWEDC-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound exhibits reactivity due to its nitrogenous heterocycles . It has been used in various synthetic methods, starting from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 95.1 Ų and a rotatable bond count of 4 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, it demonstrated excellent anti-tumor activity with low IC50 values against these cell lines . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Tubulin Polymerization Inhibition
In silico studies have suggested that derivatives of this compound may act as tubulin polymerization inhibitors . Tubulin is a key protein involved in cell division, and inhibiting its polymerization can disrupt cancer cell growth. Investigating this compound’s interaction with tubulin could provide valuable insights for drug development.
c-Met Kinase Inhibition
Compound 22i, a derivative of this structure, exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) . The c-Met pathway plays a crucial role in cell proliferation, survival, and metastasis. Inhibiting c-Met could be therapeutically relevant for cancer treatment.
Rare and Unique Chemical Collection
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data for this product are not available, and buyers assume responsibility to confirm its identity and purity .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral and anti-inflammatory activities .
Future Directions
The triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . It is interesting to note that compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
properties
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O3/c1-12-17(19(29)27-15-5-3-4-6-16(15)30-2)18(28-21(26-12)24-11-25-28)13-7-9-14(10-8-13)31-20(22)23/h3-11,18,20H,1-2H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGOUAOYRZXLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)